N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
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Overview
Description
N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a complex organic compound with the molecular formula C19H16N2OS It features a biphenyl group attached to a thiazole ring, which is further connected to a cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves the formation of the thiazole ring followed by the attachment of the biphenyl and cyclopropanecarboxamide groups. One common method includes the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The biphenyl group is then introduced through a coupling reaction, and finally, the cyclopropanecarboxamide moiety is attached using standard amide formation techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the biphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiazole or biphenyl rings .
Scientific Research Applications
N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The biphenyl group can enhance the compound’s binding affinity and specificity, while the cyclopropanecarboxamide moiety can influence the compound’s stability and solubility .
Comparison with Similar Compounds
Similar Compounds
N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)cyclopropanecarboxamide: A structurally similar compound with slight variations in the functional groups attached to the thiazole ring.
Thiazole derivatives: Compounds containing the thiazole ring but with different substituents, such as sulfonamides or carboxylic acids.
Uniqueness
N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is unique due to its specific combination of the biphenyl, thiazole, and cyclopropanecarboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c22-18(16-10-11-16)21-19-20-17(12-23-19)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12,16H,10-11H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFVNWPQQLFHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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